Glucosylceramide Synthase Inhibition: Complete Functional Divergence Between Erythro and Threo Diastereomers
D,L-erythro-PDMP exhibits no detectable inhibition of glucosylceramide (GlcCer) synthase, in stark contrast to D-threo-PDMP, which potently inhibits the enzyme with an IC50 of 5 μM and Ki of 0.7 μM [1]. This stereospecificity is absolute: among the four PDMP isomers, only the D-threo (1R,2R) configuration confers GlcCer synthase inhibitory activity, whereas both erythro enantiomers (D-erythro and L-erythro) are completely inactive at this target [1][2].
| Evidence Dimension | GlcCer synthase inhibition (IC50) |
|---|---|
| Target Compound Data | No inhibition detected (IC50 > 100 μM) |
| Comparator Or Baseline | D-threo-PDMP: IC50 = 5 μM; Ki = 0.7 μM |
| Quantified Difference | >20-fold difference in potency; functional dichotomy (inhibitor vs. non-inhibitor) |
| Conditions | Enzyme assay; UDP-glucose:ceramide glucosyltransferase activity; mixed competition against ceramide |
Why This Matters
This functional dichotomy establishes D,L-erythro-PDMP as an essential negative control for experiments requiring discrimination between GlcCer synthase-dependent and GlcCer synthase-independent cellular effects.
- [1] Nishihara, S., Angata, K., Aoki-Kinoshita, K.F., et al., editors. (2021). Inhibitors of glucosylceramide synthase. In: Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. View Source
- [2] Inokuchi, J., and Radin, N.S. (1987). Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase. J. Lipid Res., 28(5), 565-571. View Source
